molecular formula C27H24N4O B2816959 N-(4-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477233-30-0

N-(4-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2816959
CAS No.: 477233-30-0
M. Wt: 420.516
InChI Key: DKNYDYZNLKLCAP-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative characterized by a central 7H-pyrrolo[2,3-d]pyrimidine scaffold substituted with phenyl groups at positions 5 and 7, and a 4-ethoxyphenylamine moiety at position 2. The ethoxy group (-OCH₂CH₃) on the N4-phenyl ring distinguishes it from analogs with methoxy (-OCH₃), methyl (-CH₃), or halogen substituents. This compound is hypothesized to exhibit biological activity relevant to kinase inhibition or cancer therapy, based on structural similarities to other pyrrolopyrimidines studied in these contexts .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O/c1-3-32-23-15-11-21(12-16-23)30-26-25-24(20-7-5-4-6-8-20)17-31(27(25)29-18-28-26)22-13-9-19(2)10-14-22/h4-18H,3H2,1-2H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNYDYZNLKLCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex heterocyclic compound belonging to the pyrrolopyrimidine class. This compound is characterized by a unique structure that includes a pyrrolo[2,3-d]pyrimidine core with various substituents, specifically an ethoxy group and methylphenyl groups. Its molecular formula is C27H24N4O, with a molecular weight of 420.5 g/mol. The compound has shown significant potential in various biological activities, particularly in cancer therapy and enzyme inhibition.

The biological activity of this compound is primarily linked to its ability to inhibit key enzymes involved in cellular processes:

  • Dihydrofolate Reductase (DHFR) : This enzyme is critical for DNA and RNA synthesis. Inhibition of DHFR can lead to apoptosis in cancer cells by disrupting their proliferation pathways.
  • Poly(ADP-ribose) Polymerase 1 (PARP-1) : Interaction with PARP-1 affects cellular repair mechanisms and apoptosis, further contributing to its anticancer effects.

Inhibition of Kinases

Research indicates that compounds similar to this compound can act as inhibitors of various kinases:

  • Protein Kinase B (PKB/Akt) : This kinase plays a vital role in regulating cell growth and survival. Inhibitors targeting PKB have been shown to suppress tumor growth in vivo .

The compound's structural features allow it to bind selectively to these enzymes, modulating their activity and influencing various biological pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrrolopyrimidine derivatives, including this compound:

  • Antitumor Activity : In vivo studies demonstrated that derivatives of this class can significantly inhibit the growth of human tumor xenografts in nude mice at tolerable doses. The compounds modulated biomarkers associated with signaling through the PI3K−PKB−mTOR pathway, indicating their potential as anticancer agents .
  • Enzyme Inhibition : A comparative analysis of several pyrrolopyrimidine derivatives revealed that specific substitutions on the core structure can enhance their inhibitory potency against DHFR and other kinases. For instance, variations in substitution patterns were shown to affect biological activity significantly .

Summary Table of Biological Activities

Biological Activity Target Enzyme/Pathway Effect
DHFR InhibitionDihydrofolate reductaseInduces apoptosis in cancer cells
PARP-1 InteractionPoly(ADP-ribose) polymerase 1Affects cellular repair mechanisms
PKB InhibitionProtein Kinase BSuppresses tumor growth
Antitumor ActivityVarious cancer pathwaysModulates signaling pathways

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ primarily in the substituents on the N4-phenyl ring and the 7-position phenyl group. Below is a comparative analysis:

Table 1: Substituent Variations in Selected Pyrrolopyrimidine Derivatives
Compound Name N4-Phenyl Substituent 7-Position Substituent Key Structural Features
Target Compound 4-Ethoxy 4-Methylphenyl Ethoxy group enhances lipophilicity
N-(4-Methoxyphenyl)-7-(4-methylphenyl)-... [] 4-Methoxy 4-Methylphenyl Methoxy group improves solubility
N-(3-Chloro-4-methoxyphenyl)-7-(4-methylphenyl)-... [] 3-Chloro, 4-Methoxy 4-Methylphenyl Halogen enhances electronic interactions
N-(4-Methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine [] 4-Methyl H Minimal steric hindrance at N4
5-(4-Fluorophenyl)-7-methyl-... [] H 4-Fluorophenyl Fluorine increases metabolic stability

Key Observations :

  • Halogenated derivatives (e.g., 3-chloro in ) exhibit stronger electronic effects, which may improve target binding but could introduce toxicity risks .

Example from :

  • Compound 6 (N4-(4-methoxyphenyl)-...) was synthesized with 4-methoxyaniline in 90% yield using CH₂Cl₂/MeOH . The target compound likely follows a similar route with 4-ethoxyaniline.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name LogP (Predicted) Solubility (mg/mL) NMR Shifts (Key Protons)
Target Compound ~4.2 <0.1 (DMSO) δ 6.8–7.7 (aromatic), δ 1.4 (ethoxy CH₃)
N-(4-Methoxyphenyl)-... [1] ~3.5 0.5 (DMSO) δ 3.7 (OCH₃), δ 6.9–7.6 (aromatic)
N-(3-Chloro-4-methoxyphenyl)-... [11] ~4.0 0.2 (DMSO) δ 3.8 (OCH₃), δ 7.2–7.9 (aromatic)

Key Observations :

  • The ethoxy group increases LogP by ~0.7 compared to methoxy analogs, aligning with its higher hydrophobicity .
  • Solubility in aqueous buffers is likely poor for all analogs, necessitating DMSO for biological assays .

Recommendations for Future Research :

  • Conduct kinase profiling assays to compare target affinity with methoxy and halogenated analogs.
  • Evaluate solubility-enhancing formulations (e.g., nanocrystals) to address poor aqueous solubility.

Q & A

Q. How can high-throughput screening (HTS) platforms improve SAR studies for this compound’s derivatives?

  • Methodology : Use fragment-based libraries to systematically vary substituents (e.g., ethoxyphenyl to fluorophenyl). Automated parallel synthesis (e.g., microwave-assisted reactions) accelerates derivative production. Pair with HTS assays (e.g., fluorescence polarization for target engagement) and cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate structure with activity .

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